Avitinib

Description

Abivertinib is an orally available, irreversible, epidermal growth factor receptor (EGFR) mutant-selective inhibitor, with potential antineoplastic activity. Upon oral administration, abivertinib covalently binds to and inhibits the activity of mutant forms of EGFR, including the drug-resistant T790M EGFR mutant, which prevents signaling mediated by mutant forms of EGFR. This may both induce cell death and inhibit tumor growth in EGFR-mutated tumor cells. EGFR, a receptor tyrosine kinase that is mutated in a variety of cancers, plays a key role in tumor cell proliferation and tumor vascularization. As this agent is selective towards mutant forms of EGFR, its toxicity profile may be reduced when compared to non-selective EGFR inhibitors, which also inhibit wild-type EGFR.

ABIVERTINIB is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.

third generation inhibitor of the EGFR (epidermal growth factor receptor)

See also: Abivertinib Maleate (active moiety of).

Properties

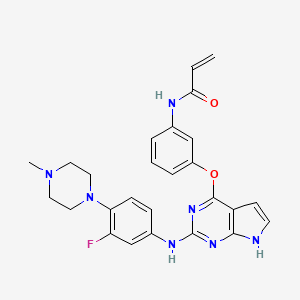

IUPAC Name |

N-[3-[[2-[3-fluoro-4-(4-methylpiperazin-1-yl)anilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26FN7O2/c1-3-23(35)29-17-5-4-6-19(15-17)36-25-20-9-10-28-24(20)31-26(32-25)30-18-7-8-22(21(27)16-18)34-13-11-33(2)12-14-34/h3-10,15-16H,1,11-14H2,2H3,(H,29,35)(H2,28,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFYSRZSLXWIQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26FN7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1557267-42-1 | |

| Record name | Abivertinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1557267421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abivertinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15327 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ABIVERTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CER0OPG92L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Avitinib Maleate: A Third-Generation EGFR Inhibitor for Non-Small Cell Lung Cancer

An In-depth Technical Guide on the Discovery, Synthesis, and Mechanism of Action of a Potent Tyrosine Kinase Inhibitor

Abstract

Avitinib maleate (also known as Abivertinib or AC0010) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has demonstrated significant promise in the treatment of non-small cell lung cancer (NSCLC), particularly in patients who have developed resistance to earlier-generation TKIs.[1] Developed by ACEA Biosciences, this compound selectively targets activating EGFR mutations, such as L858R and exon 19 deletions, as well as the T790M resistance mutation, while sparing wild-type EGFR.[1][2] This selectivity profile is anticipated to reduce the toxicity often associated with non-selective EGFR inhibitors.[3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound maleate, intended for researchers, scientists, and drug development professionals.

Introduction: The Challenge of EGFR T790M-Mediated Resistance

First and second-generation EGFR-TKIs have revolutionized the treatment of NSCLC patients with activating EGFR mutations. However, the majority of these patients eventually develop resistance, with the T790M "gatekeeper" mutation in exon 20 of the EGFR gene accounting for over 50% of acquired resistance cases. The T790M mutation sterically hinders the binding of first and second-generation inhibitors to the ATP-binding pocket of the EGFR kinase domain. This clinical challenge spurred the development of third-generation EGFR-TKIs specifically designed to overcome T790M-mediated resistance.[4]

This compound maleate emerged from a drug discovery program aimed at developing a potent, selective, and irreversible inhibitor of mutant EGFR, including the T790M variant.[4] Its unique pyrrolopyrimidine-based structure allows it to form a covalent bond with the Cysteine 797 residue in the ATP-binding site of EGFR, leading to irreversible inhibition.[4]

Synthesis of this compound Maleate

The chemical synthesis of this compound maleate involves a multi-step process culminating in the formation of the active acrylamide moiety and subsequent salt formation with maleic acid. While the exact proprietary synthesis details may vary, the general synthetic strategy for this class of pyrrolo[2,3-d]pyrimidine derivatives has been described in the scientific literature. The core structure is assembled through a series of coupling and cyclization reactions, followed by the introduction of the key side chains.

General Synthetic Scheme

The synthesis of the pyrrolo[2,3-d]pyrimidine core is a critical step. A key intermediate, (2-chloro-4-(3-nitrophenoxy)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate, serves as a scaffold for subsequent reactions.[5] This is followed by the introduction of the substituted aniline side chain via a Buchwald-Hartwig amination or similar cross-coupling reaction. The final step involves the deprotection of the pyrrole nitrogen and the acylation with acryloyl chloride to install the reactive "warhead" that enables covalent bond formation with Cys797 of EGFR. The final product is then converted to the maleate salt to improve its pharmaceutical properties.[5]

Mechanism of Action

This compound maleate is an orally available, irreversible, and selective inhibitor of mutant EGFR.[3] Upon administration, it covalently binds to the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of mutant EGFR.[4] This irreversible binding effectively blocks the autophosphorylation and activation of EGFR, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival.[1]

Signaling Pathway Inhibition

Mutated EGFR promotes tumor growth through the activation of downstream signaling cascades, primarily the RAS/RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[6][7] By irreversibly inhibiting mutant EGFR, this compound effectively shuts down these pro-survival signals, leading to cell cycle arrest and apoptosis in EGFR-mutant cancer cells.[3]

Preclinical and Clinical Data

A substantial body of preclinical and clinical data supports the efficacy and selectivity of this compound maleate.

In Vitro Potency and Selectivity

This compound has demonstrated potent inhibitory activity against EGFR with activating mutations (L858R) and the T790M resistance mutation, with significantly less activity against wild-type EGFR.

| EGFR Genotype | IC50 (nM) |

| EGFR L858R | 0.18[8][9] |

| EGFR T790M | 0.18[8][9] |

| Wild-Type EGFR | 7.68[8][9] |

Pharmacokinetic Profile

Preclinical studies in rats have provided insights into the pharmacokinetic properties of this compound.

| Parameter | Value |

| In Vitro (Rat Liver Microsomes) | |

| IC50 of Osimertinib metabolism by this compound | 27.6 µM[10] |

| In Vivo (Rats, 30 mg/kg oral dose) | |

| Cmax (Osimertinib with this compound pre-treatment) | Increased[10] |

| Tmax (Osimertinib with this compound pre-treatment) | Extended[10] |

| AUC (Osimertinib with this compound pre-treatment) | Increased[10] |

| CLz/F (Osimertinib with this compound pre-treatment) | Decreased[10] |

Clinical Efficacy in NSCLC

The efficacy of this compound maleate has been evaluated in a multicenter Phase I/II clinical trial (NCT02330367) in Chinese patients with EGFR T790M-positive NSCLC who had progressed on prior EGFR-TKI therapy.[6][11]

| Endpoint | Result (Phase II, 300 mg BID) |

| Objective Response Rate (ORR) | |

| Investigator Assessed | 50.2% (95% CI: 43.3%, 57.2%)[11] |

| Independent Review Committee (IRC) Assessed | 56.5% (CR rate: 5.3%)[12] |

| Disease Control Rate (DCR) | 88% (95% CI: 82.9%, 92.1%)[11] |

| Median Duration of Response (DoR) | 7.5 months (95% CI: 6.0, 9.2)[11] |

| Median Progression-Free Survival (PFS) | 7.5 months (95% CI: 6.0, 8.8)[11] |

| Median Overall Survival (OS) | 24.9 months (95% CI: 22.4, NR)[8] |

| Updated Median OS (IRC assessed) | 28.2 months[12] |

Experimental Protocols

The development and evaluation of this compound maleate involved a series of standard and specialized experimental protocols.

Drug Discovery and Preclinical Development Workflow

The discovery of a third-generation EGFR inhibitor like this compound follows a structured workflow from target identification to preclinical evaluation.

EGFR Kinase Inhibition Assay

Objective: To determine the in vitro potency of this compound maleate against wild-type and mutant EGFR kinases.

Materials:

-

Recombinant human EGFR (wild-type, L858R, T790M)

-

ATP, Poly(Glu, Tyr) 4:1 substrate

-

This compound maleate stock solution (in DMSO)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound maleate in assay buffer.

-

Add 5 µL of diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 10 µL of EGFR enzyme solution to each well and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the substrate.

-

Incubate the reaction mixture for 60 minutes at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.

-

Calculate the percent inhibition for each concentration of this compound maleate and determine the IC50 value using a non-linear regression curve fit.

Cell Viability Assay (MTT/MTS)

Objective: To assess the cytotoxic effect of this compound maleate on cancer cell lines with different EGFR genotypes.

Materials:

-

NSCLC cell lines (e.g., NCI-H1975 [L858R, T790M], HCC827 [del E746-A750], A549 [wild-type EGFR])

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound maleate stock solution (in DMSO)

-

96-well plates

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay, e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound maleate in cell culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of this compound maleate or DMSO (vehicle control).

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Add MTT or MTS reagent to each well and incubate for 2-4 hours.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of EGFR Phosphorylation

Objective: To confirm the inhibitory effect of this compound maleate on EGFR signaling in intact cells.

Materials:

-

NSCLC cell lines

-

This compound maleate

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Culture cells to 70-80% confluency and then serum-starve overnight.

-

Treat the cells with various concentrations of this compound maleate for 2-4 hours.

-

Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an ECL detection reagent and an imaging system.

Conclusion

This compound maleate is a promising third-generation EGFR-TKI with a well-defined mechanism of action and a strong preclinical and clinical profile. Its ability to potently and selectively inhibit mutant EGFR, including the T790M resistance mutation, addresses a critical unmet need in the treatment of NSCLC. The data summarized in this technical guide underscore the potential of this compound maleate as a valuable therapeutic option for patients with EGFR-mutated NSCLC who have progressed on prior TKI therapies. Further clinical development and investigation will continue to delineate its role in the evolving landscape of targeted cancer therapy.

References

- 1. onclive.com [onclive.com]

- 2. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - Andrews Wright - Translational Lung Cancer Research [tlcr.amegroups.org]

- 3. ChemGood [chemgood.com]

- 4. Parallel phase 1 clinical trials in the US and in China: accelerating the test of this compound in lung cancer as a novel inhibitor selectively targeting mutated EGFR and overcoming T790M-induced resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sci-hub.box [sci-hub.box]

- 6. A Novel Third-generation EGFR Tyrosine Kinase Inhibitor Abivertinib for EGFR T790M-mutant Non-Small Cell Lung Cancer: a Multicenter Phase I/II Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound Maleate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. trialstat.com [trialstat.com]

- 9. selleckchem.com [selleckchem.com]

- 10. Effects of this compound on the pharmacokinetics of osimertinib in vitro and in vivo in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Safety and efficacy of abivertinib (AC0010), a third-generation EGFR tyrosine kinase inhibitor, in Chinese patients with EGFR-T790M positive non-small cell lung cancer (NCSLC). - ASCO [asco.org]

- 12. cancernetwork.com [cancernetwork.com]

Avitinib: A Preclinical Profile of a Third-Generation EGFR Inhibitor

An In-depth Technical Guide on the Preclinical Pharmacokinetics and Pharmacodynamics

Avitinib (also known as Abivertinib or AC0010) is a third-generation, orally available, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively target EGFR mutations, including the T790M resistance mutation, while sparing wild-type EGFR, potentially leading to a better safety profile compared to earlier-generation EGFR inhibitors.[1][3] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, aimed at researchers, scientists, and drug development professionals.

Pharmacodynamics: Potent and Selective Inhibition of Mutated EGFR

This compound demonstrates potent and selective inhibitory activity against EGFR harboring activating mutations (such as L858R) and the T790M resistance mutation.[2][4] Preclinical studies have established its efficacy in various in vitro and in vivo models.

In Vitro Activity

This compound exhibits significant potency against clinically relevant EGFR mutations. The half-maximal inhibitory concentrations (IC50) from preclinical kinase assays are summarized below.

| Target | IC50 (nM) | Fold Selectivity (mutant vs. WT) | Reference |

| EGFR L858R/T790M | 0.18 | ~43x | [4] |

| EGFR L858R | 0.18 | ~43x | [2] |

| EGFR T790M | 0.18 | ~43x | [2] |

| Wild-Type EGFR | 7.68 | - | [2][4] |

In cellular assays, this compound effectively inhibits the phosphorylation of mutant EGFR and downstream signaling proteins.[2][4]

| Cell Line | EGFR Status | Target | IC50 (nM) | Selectivity vs. A431 (WT) | Reference |

| NCI-H1975 | L858R/T790M | EGFR Phosphorylation | 7.3 | ~115x | [2][4] |

| NIH/3T3_TC32T8 | - | EGFR Phosphorylation | 2.8 | ~298x | [2][4] |

| A431 | Wild-Type | EGFR Phosphorylation | - | - | [2][4] |

This compound also demonstrates inhibitory effects on downstream signaling pathways crucial for cancer cell proliferation and survival, such as the Akt and ERK1/2 pathways.[2][4] A kinase panel screening revealed that at a concentration of 1 µM, this compound inhibited 33 out of 349 kinases by more than 80%, with notable activity against JAK3 and BTK.[4]

In Vivo Efficacy

In xenograft models using nude mice, oral administration of this compound led to significant tumor growth inhibition in tumors with EGFR mutations.[4] In a model with both activating and T790M mutations, a daily dose of 500 mg/kg resulted in complete tumor remission for over 143 days without notable weight loss.[4]

Pharmacokinetics: Rapid Absorption and Distribution

Preclinical pharmacokinetic studies in xenograft models have characterized the absorption, distribution, and elimination of this compound.

Intravenous Administration

Following a single intravenous dose of 10 mg/kg in NCI-H1975 xenograft models, the pharmacokinetic parameters were determined.

| Parameter | Value | Unit | Reference |

| Total Body Clearance | 5.91 | L/h/kg | [4] |

| Volume of Distribution | 14.76 | L/kg | [4] |

| Elimination Half-life (t1/2) | 1.73 | hours | [4] |

These results suggest that this compound is rapidly distributed to tissues, including tumor tissues.[4]

Oral Administration

After oral administration, this compound is absorbed with a time to maximum plasma concentration (Tmax) of 1 to 2 hours.[4] The bioavailability ranges from 15.9% to 41.4% across different oral doses.[4]

| Dose (mg/kg) | Tmax (hours) | Bioavailability (%) | Reference |

| 12.5 | 1 - 2 | 15.9 - 41.4 | [4] |

| 50 | 1 - 2 | 15.9 - 41.4 | [4] |

| 200 | 1 - 2 | 15.9 - 41.4 | [4] |

Brain Penetration

Preclinical and clinical data indicate that this compound has weak penetrability of the blood-brain barrier (BBB).[4][5] In a clinical study with brain metastases patients, the blood and cerebrospinal fluid analysis showed a BBB penetration rate of 0.046% to 0.146%.[5] Despite this, this compound has shown good control of asymptomatic brain metastases.[4][5]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

The following diagram illustrates the mechanism of action of this compound in inhibiting EGFR signaling.

References

- 1. This compound - My Cancer Genome [mycancergenome.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Parallel phase 1 clinical trials in the US and in China: accelerating the test of this compound in lung cancer as a novel inhibitor selectively targeting mutated EGFR and overcoming T790M-induced resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Penetration of the blood-brain barrier by this compound and its control of intra/extra-cranial disease in non-small cell lung cancer harboring the T790M mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Basis for Avitinib's EGFR Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avitinib (also known as Abivertinib or AC0010) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target EGFR mutations, including the T790M resistance mutation, while sparing wild-type (WT) EGFR. This selectivity aims to reduce the toxicities associated with non-selective EGFR inhibition. As a pyrrolopyrimidine-based inhibitor, its structural interactions with the EGFR kinase domain are distinct from the more common pyrimidine-based third-generation TKIs like osimertinib. This guide provides an in-depth technical overview of the structural basis for this compound's inhibition of EGFR, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and mechanisms.

Introduction to this compound and EGFR Inhibition

The epidermal growth factor receptor is a critical signaling protein that, when mutated, can become a driver of oncogenesis, particularly in non-small cell lung cancer (NSCLC). First and second-generation EGFR TKIs have shown efficacy but are often rendered ineffective by the emergence of the T790M "gatekeeper" mutation. Third-generation inhibitors were developed to overcome this resistance mechanism.

This compound is an orally available, irreversible, and mutant-selective EGFR inhibitor.[1] It demonstrates potent inhibition of EGFR isoforms harboring activating mutations (such as L858R and exon 19 deletions) as well as the T790M resistance mutation.[2] Its mechanism of action involves the formation of a covalent bond with a specific cysteine residue within the ATP-binding site of the EGFR kinase domain, leading to sustained inhibition of downstream signaling pathways.[1]

Quantitative Analysis of this compound's Inhibitory Activity

This compound's potency and selectivity have been quantified through various in vitro assays. The following tables summarize the key inhibitory concentration (IC50) values of this compound against different EGFR variants and in cellular contexts.

Table 1: In Vitro Kinase Inhibition (IC50)

| EGFR Variant | This compound (AC0010) IC50 (nM) | Selectivity vs. WT | Reference |

| EGFR L858R/T790M | 0.18 | ~43-fold | [3][4] |

| EGFR T790M | 0.18 | Not specified | [5][6] |

| EGFR L858R | 0.18 | Not specified | [5][6] |

| Wild-Type EGFR | 7.68 | 1 | [3][4] |

Table 2: Cellular EGFR Phosphorylation Inhibition (IC50)

| Cell Line | EGFR Status | This compound (AC0010) IC50 (nM) | Selectivity vs. WT Cells | Reference |

| NCI-H1975 | L858R/T790M | 7.3 | ~115-fold | [3] |

| NIH/3T3_TC32T8 | Not Specified Mutant | 2.8 | ~298-fold | [3] |

| A431 | Wild-Type | ~839.5 (calculated) | 1 | [3] |

Structural Basis of this compound-EGFR Interaction

While a public crystal structure of this compound in complex with EGFR is not available, its binding mode can be predicted based on its pyrrolopyrimidine core and its irreversible mechanism of action, drawing parallels with other structurally characterized pyrrolopyrimidine-based kinase inhibitors.

Covalent and Non-Covalent Interactions

This compound's inhibitory mechanism is characterized by the formation of a covalent bond with the thiol group of Cysteine 797 (Cys797) , located at the edge of the ATP-binding pocket of the EGFR kinase domain. This covalent linkage is facilitated by an acrylamide moiety on the this compound molecule, which acts as a Michael acceptor. This irreversible binding ensures prolonged inhibition of the kinase activity.

In addition to the covalent bond, the binding of this compound is stabilized by a network of non-covalent interactions within the ATP-binding site. Based on molecular docking studies of similar pyrrolopyrimidine inhibitors, these interactions are predicted to include:

-

Hinge Region Binding: The pyrrolopyrimidine core is expected to form one or more hydrogen bonds with the backbone of the hinge region of the kinase, particularly with the amide group of Methionine 793 (Met793) . This is a canonical interaction for most ATP-competitive kinase inhibitors.

-

Hydrophobic Interactions: The aromatic rings of this compound are likely to engage in hydrophobic interactions with residues lining the ATP-binding pocket, such as Leucine 718 (Leu718) , Valine 726 (Val726) , and Alanine 743 (Ala743) .

-

Gatekeeper Residue Interaction: The T790M mutation introduces a bulkier methionine residue at the "gatekeeper" position. The selectivity of this compound for the T790M mutant is likely due to favorable interactions with this methionine, which may be sterically hindered in the wild-type threonine.

Predicted Binding Mode of this compound in EGFR

The following diagram illustrates the predicted binding orientation of this compound within the ATP-binding site of the EGFR kinase domain, highlighting the key interactions.

Downstream Signaling Pathway Inhibition

By inhibiting EGFR autophosphorylation, this compound effectively blocks the activation of downstream signaling cascades that are crucial for tumor cell proliferation and survival. The two primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

Mechanisms of Resistance to this compound

As with other third-generation EGFR inhibitors, acquired resistance to this compound can develop. The primary on-target resistance mechanism involves a mutation at the covalent binding site.

C797S Mutation

The most well-characterized mechanism of resistance to irreversible third-generation EGFR TKIs is the C797S mutation , where the cysteine at position 797 is substituted with a serine. This substitution removes the thiol group necessary for the formation of the covalent bond with this compound's acrylamide moiety, thereby rendering the inhibitor ineffective at irreversible binding. The inhibitor may still bind reversibly, but with significantly reduced potency.

Other Potential Resistance Mechanisms

While C797S is the primary on-target resistance mechanism, other mechanisms observed with third-generation EGFR TKIs may also be relevant for this compound. These include:

-

Bypass Track Activation: Amplification or activating mutations in other receptor tyrosine kinases (e.g., MET, HER2) or downstream signaling components (e.g., KRAS, BRAF) can reactivate the MAPK or PI3K pathways, bypassing the need for EGFR signaling.

-

Histologic Transformation: The transformation of NSCLC to other tumor types, such as small cell lung cancer, which are not dependent on EGFR signaling.

Experimental Protocols

In Vitro EGFR Kinase Inhibition Assay (IC50 Determination)

This protocol describes a general method for determining the IC50 of an inhibitor against EGFR kinase activity, often using a time-resolved fluorescence resonance energy transfer (TR-FRET) or ADP-Glo™ format.

-

Reagents and Materials:

-

Recombinant human EGFR kinase domain (wild-type and mutant variants)

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

-

ATP at a concentration near the Km for each EGFR variant

-

Peptide substrate (e.g., a poly-Glu-Tyr copolymer or a specific biotinylated peptide)

-

This compound (or other test inhibitor) serially diluted in DMSO

-

Detection reagents (e.g., ADP-Glo™ reagents or Eu-labeled anti-phosphotyrosine antibody and XL665-labeled streptavidin for TR-FRET)

-

384-well white, non-binding surface microtiter plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO, and then further dilute into the kinase reaction buffer.

-

Add a small volume (e.g., 1-5 µL) of the diluted inhibitor or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add the EGFR enzyme solution to each well and pre-incubate with the inhibitor for a defined period (e.g., 30-60 minutes) at room temperature to allow for binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the reaction for a specific time (e.g., 15-60 minutes) at a controlled temperature (e.g., 27-30°C).

-

Stop the reaction and proceed with the detection step according to the assay kit manufacturer's instructions (e.g., add ADP-Glo™ reagent or TR-FRET detection antibodies).

-

Read the signal (luminescence or fluorescence) on a compatible plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

Cell-Based EGFR Phosphorylation Assay

This protocol outlines a method to measure the inhibition of EGFR autophosphorylation in intact cells, typically using a cell-based ELISA format.

-

Reagents and Materials:

-

Human cancer cell lines with relevant EGFR status (e.g., NCI-H1975 for L858R/T790M, A431 for WT)

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

96-well tissue culture plates

-

This compound (or other test inhibitor)

-

EGF (for stimulating WT EGFR)

-

Fixing solution (e.g., 4% paraformaldehyde)

-

Quenching buffer (e.g., PBS with hydrogen peroxide)

-

Blocking buffer (e.g., PBS with BSA and/or non-fat milk)

-

Primary antibodies: anti-phospho-EGFR (e.g., pY1068) and anti-total-EGFR

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1N sulfuric acid)

-

-

Procedure:

-

Seed cells into a 96-well plate and allow them to adhere overnight.

-

Starve the cells by replacing the growth medium with low-serum (e.g., 0.1% FBS) medium for 16-24 hours.

-

Treat the cells with serial dilutions of this compound or DMSO for a specified time (e.g., 1-2 hours).

-

For cell lines requiring stimulation (like A431), add EGF for a short period (e.g., 5-15 minutes).

-

Aspirate the medium and fix the cells with the fixing solution.

-

Wash the cells with PBS and then add quenching buffer to reduce endogenous peroxidase activity.

-

Wash again and add blocking buffer to prevent non-specific antibody binding.

-

Incubate with either anti-phospho-EGFR or anti-total-EGFR primary antibody.

-

Wash and then incubate with the HRP-conjugated secondary antibody.

-

Wash thoroughly and add TMB substrate. Allow color to develop.

-

Add stop solution and read the absorbance at 450 nm.

-

Normalize the phospho-EGFR signal to the total-EGFR signal for each condition and calculate the IC50 for phosphorylation inhibition.

-

Conclusion

This compound represents a significant advancement in the targeted therapy of EGFR-mutant NSCLC, particularly for patients who have developed resistance to earlier-generation TKIs via the T790M mutation. Its pyrrolopyrimidine scaffold and irreversible binding mechanism confer high potency and selectivity. Understanding the structural basis of its interaction with the EGFR kinase domain, including the crucial covalent bond with Cys797 and the network of non-covalent interactions, is key to appreciating its efficacy. Furthermore, knowledge of the downstream signaling pathways it inhibits and the mechanisms by which resistance can emerge, such as the C797S mutation, is vital for the ongoing development of next-generation inhibitors and rational combination therapies. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other novel EGFR inhibitors.

References

- 1. Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of activation and insights into differential inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrole‐based EGFR inhibitors for the treatment of NCSLC: Binding modes and SARs investigations | Semantic Scholar [semanticscholar.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Intrinsic Resistance to EGFR-Tyrosine Kinase Inhibitors in EGFR-Mutant Non-Small Cell Lung Cancer: Differences and Similarities with Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ovid.com [ovid.com]

- 6. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Kinase Selectivity Profile of Avitinib

For Researchers, Scientists, and Drug Development Professionals

Avitinib (also known as Abivertinib or AC0010) is a third-generation, orally available, irreversible tyrosine kinase inhibitor (TKI).[1][2] It was developed to selectively target mutant forms of the Epidermal Growth Factor Receptor (EGFR), particularly the T790M resistance mutation that often arises in non-small cell lung cancer (NSCLC) patients following treatment with first-generation EGFR TKIs.[3][4][5] This document provides a comprehensive overview of the in vitro kinase selectivity profile of this compound, details the experimental protocols used for its characterization, and visualizes the core signaling pathways it modulates.

Data Presentation: Kinase Inhibition Profile

This compound's potency and selectivity have been characterized through various biochemical and cellular assays. The following tables summarize the quantitative data on its inhibitory activity against key kinases.

Table 1: this compound Inhibitory Activity against EGFR Variants

| Kinase Target | IC50 (nM) | Fold Selectivity vs. WT EGFR |

| EGFR L858R/T790M | 0.18 | ~43x |

| EGFR L858R | 0.18 | ~43x |

| EGFR T790M | 0.18 | ~43x |

| Wild-Type (WT) EGFR | 7.68 | 1x |

Data sourced from biochemical assays.[2][6][7]

Table 2: this compound Inhibitory Activity in Cellular Assays

| Cell Line | EGFR Status | IC50 (nM) for EGFR Phosphorylation Inhibition |

| NCI-H1975 | L858R/T790M | 7.3 |

| NIH/3T3_TC32T8 | Mutant EGFR | 2.8 |

| A431 | Wild-Type EGFR | ~2184 (calculated based on 298-fold selectivity) |

Data sourced from cellular phosphorylation assays.[2][6]

Table 3: Selectivity Profile Against a Broader Kinase Panel

In a comprehensive screening against a panel of 349 unique kinases, this compound demonstrated a high degree of selectivity.

| Concentration | Number of Kinases with >80% Inhibition | Notable Off-Target Kinases Inhibited |

| 1 µM | 33 (9.5% of panel) | BTK, JAK3, and 5 TEC family members |

Data sourced from a broad kinase panel screening.[6] this compound is also recognized as a Bruton's tyrosine kinase (BTK) inhibitor.[8]

Mandatory Visualization: Signaling Pathways and Workflows

Signaling Pathways Modulated by this compound

This compound primarily exerts its therapeutic effect by inhibiting the EGFR signaling cascade. EGFR is a receptor tyrosine kinase that, upon activation, triggers several downstream pathways crucial for cell growth, proliferation, and survival, such as the RAS-RAF-MAPK and PI3K-AKT pathways.[9][10] By irreversibly binding to a cysteine residue (Cys797) in the ATP-binding pocket of mutant EGFR, this compound blocks these downstream signals.[4][5]

Caption: EGFR signaling pathway inhibited by this compound.

This compound has also demonstrated inhibitory activity against Bruton's tyrosine kinase (BTK), a key component of B-cell receptor signaling, and c-Met, another receptor tyrosine kinase.[8][11] The HGF/c-MET pathway, when activated, also engages the PI3K/AKT and MAPK signaling cascades, contributing to cell growth and migration.[12][13][14]

Caption: Other signaling pathways potentially modulated by this compound.

Experimental Workflow

The determination of kinase selectivity and IC50 values typically involves a standardized in vitro assay workflow. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay.[15][16]

Caption: Generalized workflow for an in vitro kinase binding assay.

Experimental Protocols: Kinase Inhibition Assays

The in vitro kinase selectivity of this compound is determined using established biochemical assay protocols. The following provides a detailed, generalized methodology based on common industry practices for TR-FRET kinase binding assays and microsomal stability assays.

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified protein kinases.

2. Materials and Reagents:

-

Kinases: Purified, recombinant human kinases (e.g., EGFR variants, BTK).

-

Test Compound: this compound, dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution, followed by serial dilutions.

-

Assay Buffer: Kinase buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[17]

-

Detection Reagents:

-

Europium-labeled anti-tag antibody (e.g., anti-GST).

-

Alexa Fluor® 647-labeled, ATP-competitive kinase tracer.[16]

-

-

Cofactor: NADPH (for microsomal assays).[17]

-

Plate: Low-volume 384-well assay plates.

-

Control Inhibitor: A known potent, broad-spectrum kinase inhibitor like Staurosporine.

3. Assay Principle (TR-FRET Binding Assay): The assay measures the ability of a test compound to displace a fluorescently labeled tracer from the ATP binding site of a kinase. A Europium (Eu)-labeled antibody binds to the kinase, and when the Alexa Fluor® 647-labeled tracer is also bound to the kinase, the two fluorophores are in close proximity, allowing for FRET to occur upon excitation. An inhibitor competing for the ATP site will displace the tracer, leading to a decrease in the FRET signal.[16]

4. Generalized Protocol:

-

Compound Preparation:

-

Create a serial dilution of this compound in DMSO. A typical starting concentration might be 100 µM.

-

Further dilute the compound series in the appropriate assay buffer to achieve the final desired concentrations for the assay.

-

-

Assay Execution (as per the workflow diagram):

-

Add 5 µL of the diluted this compound or control compound to the wells of a 384-well plate.

-

Prepare a mix of the target kinase and the Eu-labeled antibody in assay buffer. Add 5 µL of this mixture to each well.

-

Add 5 µL of the fluorescent kinase tracer to each well to initiate the binding reaction. The final volume is typically 15 µL.[16]

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

-

Data Acquisition:

-

Read the plate using a microplate reader capable of time-resolved fluorescence.

-

Measure the emission signals from both the Europium donor (e.g., 615 nm) and the Alexa Fluor® 647 acceptor (e.g., 665 nm).

-

-

Data Analysis:

-

Calculate the emission ratio for each well by dividing the acceptor signal (665 nm) by the donor signal (615 nm).

-

Plot the emission ratio against the logarithm of the this compound concentration.

-

Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the tracer binding.

-

5. Microsomal Stability/Metabolism Assay: To assess potential drug-drug interactions and metabolic inhibition, this compound's effect on cytochrome P450 (CYP) enzymes is tested using human and rat liver microsomes (HLMs/RLMs).[17]

-

An incubation mixture is prepared containing liver microsomes, a cocktail of probe substrates specific to different CYP isoforms, and a range of this compound concentrations.

-

The reaction is initiated by adding NADPH and incubated at 37°C.[17]

-

The reaction is stopped, and the levels of metabolites from the probe substrates are quantified using UPLC-MS/MS.

-

IC50 values are calculated to determine this compound's inhibitory potential against specific CYP enzymes.[17]

This guide provides a detailed technical overview of this compound's in vitro kinase selectivity, offering valuable data and methodological insights for professionals in the field of oncology drug development. The high potency against clinically relevant EGFR mutations, coupled with a generally selective profile, underscores its design as a targeted therapeutic agent.

References

- 1. Effects of this compound on the pharmacokinetics of osimertinib in vitro and in vivo in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. What is this compound Maleate used for? [synapse.patsnap.com]

- 4. Parallel phase 1 clinical trials in the US and in China: accelerating the test of this compound in lung cancer as a novel inhibitor selectively targeting mutated EGFR and overcoming T790M-induced resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Parallel phase 1 clinical trials in the US and in China: accelerating the test of this compound in lung cancer as a novel inhibitor selectively targeting mutated EGFR and overcoming T790M-induced resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. mdpi.com [mdpi.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

- 10. ClinPGx [clinpgx.org]

- 11. This compound - My Cancer Genome [mycancergenome.org]

- 12. researchgate.net [researchgate.net]

- 13. Figure 2 from An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]

- 14. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. assets.fishersci.com [assets.fishersci.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Effects of this compound on CYP450 Enzyme Activity in vitro and in vivo in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Avitinib CAS number and chemical properties

An In-depth Technical Guide to Avitinib: Chemical Properties, Mechanism of Action, and Experimental Analysis

Introduction

This compound, also known as Abivertinib or AC0010, is a third-generation, orally available, and irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has been developed for the treatment of non-small cell lung cancer (NSCLC), particularly in patients who have developed resistance to first-generation EGFR TKIs due to mutations such as T790M.[3][4] This document provides a comprehensive overview of this compound's chemical properties, its mechanism of action through key signaling pathways, and detailed experimental protocols for its evaluation.

Chemical Properties

This compound is a pyrrolopyrimidine-based compound.[5] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 1557267-42-1[5] |

| Synonyms | AC0010, Abivertinib[2][5] |

| Molecular Formula | C₂₆H₂₆FN₇O₂[5] |

| Molecular Weight | 487.5 g/mol [5] |

| IUPAC Name | N-[3-[[2-[[3-fluoro-4-(4-methyl-1-piperazinyl)phenyl]amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]-2-propenamide[5] |

| Appearance | Crystalline solid[5] |

| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, Ethanol:PBS (pH 7.2) (1:10): 0.9 mg/ml[5][6] |

| Storage Temperature | -20°C[5] |

Mechanism of Action and Signaling Pathways

This compound functions as a selective inhibitor of mutant forms of EGFR.[2] Upon oral administration, it covalently binds to and inhibits the activity of these mutated receptors, including the T790M resistance mutation.[2] This blockage prevents EGFR-mediated signaling, which in turn can induce cell death and inhibit tumor growth in cancer cells with these specific mutations.[2] By being selective for mutant EGFR, this compound's toxicity profile may be reduced compared to non-selective EGFR inhibitors that also target wild-type EGFR.[2]

The primary signaling pathway affected by this compound is the EGFR signaling cascade. In cancer, mutated EGFR is often constitutively active, leading to the hyperactivation of downstream pro-survival pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[1][7] this compound's inhibition of EGFR phosphorylation at sites like Tyr1068 prevents the recruitment and activation of downstream signaling proteins, thereby inhibiting the phosphorylation of key kinases like Akt and ERK1/2.[1]

Below is a diagram illustrating the EGFR signaling pathway and the point of intervention by this compound.

Quantitative Data

In Vitro Efficacy (IC₅₀ Values)

This compound demonstrates high potency against EGFR mutations, particularly the L858R/T790M double mutation, while showing significantly less activity against wild-type EGFR.[8]

| Target | Cell Line | IC₅₀ Value |

| EGFR L858R/T790M | - | 0.18 nM[1][8] |

| EGFR L858R | - | 0.18 nM[1] |

| Wild-Type EGFR | - | 7.68 nM[1][8] |

| Mutant EGFR Phosphorylation | NCI-H1975 | 7.3 nM[1] |

| Mutant EGFR Phosphorylation | NIH/3T3_TC32T8 | 2.8 nM[1] |

| BTK (Bruton's Tyrosine Kinase) | - | 59 nM[8] |

| JAK3 (Janus Kinase 3) | - | 360 nM[8] |

Pharmacokinetic Parameters in Rats

Pharmacokinetic studies in Sprague-Dawley rats have been conducted to understand the absorption, distribution, metabolism, and excretion of this compound.[8][9]

| Parameter | Value (following oral administration) |

| Tₘₐₓ (Time to max concentration) | 1 to 2 hours[8] |

| Bioavailability | 15.9 - 41.4%[8] |

| Elimination Half-life (t₁/₂) | ~1.73 hours[8] |

| Total Body Clearance | 5.91 L/h/kg[8] |

| Volume of Distribution | 14.76 L/kg[8] |

Experimental Protocols

In Vitro Metabolic Stability and Inhibition Assay

This protocol is designed to assess the inhibitory effect of this compound on the metabolism of another drug, such as osimertinib, using rat liver microsomes (RLM).[9]

-

Preparation of Incubation System : A total volume of 200 μL is prepared containing the metabolic substrate (e.g., 0.01 μM osimertinib), the inhibitor (1 μM this compound), 100 mM potassium phosphate buffer (pH 7.4), and rat liver microsomes.[9]

-

Pre-incubation : The mixture is pre-incubated for 5 minutes in a 37°C water bath.[9]

-

Initiation of Reaction : The metabolic reaction is initiated by adding 1 mM NADPH.[9]

-

Termination of Reaction : The reaction is stopped at various time points (e.g., 0, 10, 20, 30, 40, 50 minutes) by adding 200 μL of ice-cold acetonitrile (ACN).[9]

-

Sample Processing : An internal standard (e.g., 50 ng/mL diazepam) is added, and the mixture is centrifuged at 13,000 rpm for 10 minutes at 4°C.[9]

-

Analysis : The supernatant is collected, and a 2 μL aliquot is injected into a UPLC-MS/MS system for quantification of the remaining substrate. The half-maximal inhibitory concentration (IC₅₀) is then calculated.[9]

In Vivo Pharmacokinetic Study in Rats

This protocol outlines the procedure for evaluating the effect of this compound on the pharmacokinetics of a co-administered drug in a rat model.[9][10]

Conclusion

This compound is a potent and selective third-generation EGFR inhibitor with a well-defined chemical structure and mechanism of action. Its high affinity for clinically relevant EGFR mutations, coupled with a lower affinity for wild-type EGFR, makes it a promising therapeutic agent for NSCLC. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound. Further investigations, including ongoing clinical trials, will continue to elucidate its full therapeutic potential and safety profile.[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - My Cancer Genome [mycancergenome.org]

- 3. What is this compound Maleate used for? [synapse.patsnap.com]

- 4. OAR@UM: Investigating the effects of this compound in non-small cell lung cancer [um.edu.mt]

- 5. This compound | CAS 1557267-42-1 | Cayman Chemical | Biomol.com [biomol.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. Effects of this compound on the pharmacokinetics of osimertinib in vitro and in vivo in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of this compound on the pharmacokinetics of osimertinib in vitro and in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Avitinib: A Technical Guide to Early-Phase Clinical Trial Data for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avitinib (also known as AC0010 or Abivertinib) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target the EGFR T790M resistance mutation while sparing wild-type EGFR.[1][2] The T790M mutation is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in patients with non-small cell lung cancer (NSCLC).[1] This technical guide provides a comprehensive overview of the early-phase clinical trial data for this compound, focusing on quantitative outcomes, experimental methodologies, and the underlying signaling pathways.

Mechanism of Action

This compound is an oral, potent, and irreversible EGFR inhibitor.[3][4] It forms a covalent bond with the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain.[1][2] This irreversible binding leads to the inhibition of EGFR autophosphorylation and the subsequent blockade of downstream signaling pathways critical for cancer cell proliferation and survival, including the PI3K/Akt and MAPK/ERK pathways.[4] Preclinical studies have demonstrated this compound's high selectivity for mutant EGFR, including both activating mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation, with significantly less activity against wild-type EGFR, potentially leading to a more favorable safety profile compared to earlier generation TKIs.[1]

Signaling Pathway

The binding of epidermal growth factor (EGF) to its receptor (EGFR) triggers a signaling cascade that, in cancer cells with activating EGFR mutations, becomes constitutively active, promoting cell proliferation and survival. This compound intervenes by irreversibly binding to the mutated EGFR, thereby blocking the downstream signaling.

Early-Phase Clinical Trial Data

This compound has been evaluated in several early-phase clinical trials, primarily in patients with NSCLC who have developed resistance to prior EGFR TKI therapy and harbor the T790M mutation. The core data from these studies are summarized below.

Phase I/II Study (NCT02330367)

This multicenter, open-label study was designed to assess the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced NSCLC positive for the EGFR T790M mutation.[3][5][6] The trial included a dose-escalation phase followed by a dose-expansion phase.[6]

| Endpoint | Result | Citation |

| Objective Response Rate (ORR) | 56.3% (9 out of 16 patients achieved Partial Response) | [3][5] |

| Disease Control Rate (DCR) | 93.8% (15 out of 16 patients achieved Partial Response or Stable Disease) | [3][5] |

| Median Progression-Free Survival (PFS) | 253 days (95% CI: 154.8-339.2) | [3][5] |

The most frequently reported treatment-related adverse events were generally mild and manageable.

| Adverse Event | Frequency | Citation |

| Elevated hepatic transaminases | 62.5% (10 out of 16 patients) | [3][5] |

| Diarrhea | 31.3% (5 out of 16 patients) | [3][5] |

Phase II Study (NCT03300115)

This single-arm, multicenter, open-label trial further evaluated the efficacy and safety of this compound at the recommended Phase II dose in a larger cohort of patients with T790M-positive advanced NSCLC.[7][8]

| Endpoint | Result | Citation |

| Objective Response Rate (ORR) | 52.2% (109 out of 209 evaluable patients) | [9] |

| Disease Control Rate (DCR) | 88.0% (184 out of 209 evaluable patients) | [9] |

| Median Duration of Response (DoR) | 8.5 months (95% CI: 6.1-9.2) | [9] |

| Median Progression-Free Survival (PFS) | 7.5 months (95% CI: 6.0-8.8) | [9] |

| Median Overall Survival (OS) | 24.9 months (95% CI: 22.4-not reachable) | [9] |

| Adverse Event | Frequency | Citation |

| Any Treatment-Related Adverse Event | 96.9% (220 out of 227 patients) | [9] |

| Treatment-Related Serious Adverse Events | 13.7% (31 out of 227 patients) | [9] |

Experimental Protocols

The early-phase clinical trials of this compound followed a structured approach to ensure patient safety and to accurately assess the drug's properties.

Patient Population and Eligibility Criteria

Key inclusion criteria for these trials typically included:

-

Histologically or cytologically confirmed diagnosis of locally advanced or metastatic NSCLC.[6]

-

Documented evidence of an EGFR activating mutation and subsequent acquired T790M resistance mutation after treatment with a first- or second-generation EGFR TKI.[3][5][6]

-

At least one measurable lesion as defined by Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.[6]

-

Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.[6]

Key exclusion criteria often comprised:

-

Prior treatment with a third-generation EGFR TKI.

-

History of interstitial lung disease.[10]

-

Clinically significant cardiac disease.

Study Design and Treatment

The Phase I portion of the studies employed a standard 3+3 dose-escalation design to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D).[11] Patients were enrolled in sequential cohorts and received escalating oral doses of this compound.[11] Once the RP2D was established, the Phase II portion enrolled a larger number of patients to further evaluate efficacy and safety at that dose.[9] Treatment was administered in continuous cycles until disease progression or unacceptable toxicity.[3][5]

Efficacy and Safety Assessments

Tumor response was assessed by imaging (CT or MRI) at baseline and then at regular intervals (e.g., every 6-8 weeks) and was evaluated based on RECIST 1.1 criteria.[3][5] Safety and tolerability were monitored through the regular recording of adverse events, physical examinations, and laboratory tests.

Pharmacokinetic and Pharmacodynamic Assessments

Pharmacokinetic (PK) parameters, such as Cmax, Tmax, and AUC, were evaluated through the analysis of plasma samples collected at various time points after drug administration.[1] Pharmacodynamic (PD) assessments involved the analysis of biomarkers from tumor biopsies or circulating tumor DNA to confirm target engagement and to explore mechanisms of response and resistance.

Conclusion

The early-phase clinical trial data for this compound demonstrate its promising efficacy and manageable safety profile in patients with NSCLC harboring the EGFR T790M resistance mutation. As a selective, irreversible third-generation EGFR TKI, this compound represents a significant advancement in the treatment of this patient population. Further research and ongoing clinical trials will continue to define its role in the therapeutic landscape for EGFR-mutated NSCLC.

References

- 1. Parallel phase 1 clinical trials in the US and in China: accelerating the test of this compound in lung cancer as a novel inhibitor selectively targeting mutated EGFR and overcoming T790M-induced resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A phase I dose-escalation study of pulsatile afatinib in patients with recurrent or progressive brain cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Radiology Assistant : RECIST 1.1 - the basics [radiologyassistant.nl]

- 4. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Phase I, open-label, dose-escalation study of continuous once-daily oral treatment with afatinib in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. A phase 1, dose-escalation/response-expansion study of oral ASP8273 in patients with non-small cell lung cancers with epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of this compound on the pharmacokinetics of osimertinib in vitro and in vivo in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. radiopaedia.org [radiopaedia.org]

Methodological & Application

Application Notes and Protocols for Avitinib Stock Solution Preparation with DMSO

Audience: Researchers, scientists, and drug development professionals.

Introduction

Avitinib (also known as Abivertinib or AC0010) is a potent, third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It is highly selective for mutant forms of EGFR, such as the L858R activating mutation and the T790M resistance mutation, while showing significantly less activity against wild-type EGFR.[2][3] This selectivity may lead to a more favorable toxicity profile compared to less selective EGFR inhibitors.[4][5] this compound covalently binds to the kinase domain, blocking downstream signaling pathways like Akt and ERK1/2, thereby inhibiting cancer cell proliferation and survival.[1][2] It has also been identified as an inhibitor of Bruton's tyrosine kinase (BTK).[4][6] These application notes provide a detailed protocol for the preparation, storage, and use of this compound stock solutions for research purposes.

Physicochemical and Solubility Data

Proper preparation of this compound for experimental use begins with an understanding of its physical and chemical properties. All quantitative data is summarized in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Synonyms | Abivertinib, AC0010 | [4][7] |

| CAS Number | 1557267-42-1 | [2][7] |

| Molecular Formula | C₂₆H₂₆FN₇O₂ | [2][7] |

| Molecular Weight | 487.5 g/mol | [5][7] |

| Appearance | Crystalline solid | [7] |

| Purity | ≥98% | [7] |

Table 2: Solubility Profile of this compound

| Solvent | Solubility | Notes |

| DMSO | ≥30-97 mg/mL | The recommended solvent for preparing concentrated stock solutions. Use fresh, anhydrous DMSO as moisture can reduce solubility.[2][7][8] |

| Ethanol | ~30 mg/mL | Soluble.[7][8] |

| Water | Insoluble | Not recommended for primary dissolution.[2] |

| Aqueous Buffers (e.g., PBS) | Sparingly soluble | For aqueous solutions, first dissolve in a primary solvent like ethanol or DMSO and then dilute. Aqueous solutions are not stable for more than a day.[7] |

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting concentration for in vitro studies.

Materials:

-

This compound powder (crystalline solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO), sterile

-

Sterile, conical-bottom microcentrifuge tubes or cryovials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.[9]

-

Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution:

-

Calculation: Mass (mg) = Molarity (M) × Volume (L) × Molecular Weight ( g/mol )

-

Mass = 0.010 mol/L × 0.001 L × 487.5 g/mol = 4.875 mg

-

-

Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, add 1.0 mL of DMSO.

-

Mixing: Cap the tube securely and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be observed. If dissolution is difficult, gentle warming (37°C for 10-15 minutes) or brief sonication can be applied.[9]

-

Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particulates.[9]

Storage and Stability

Proper storage is critical to maintain the activity of the this compound stock solution.

Protocol for Preparing Working Solutions for Cell-Based Assays

This protocol provides a general method for diluting the DMSO stock solution into cell culture medium for treating cells.

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed (37°C) complete cell culture medium

-

Sterile tubes for dilution

Procedure:

-

Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Dilution: Prepare the final working concentration by diluting the stock solution directly into the pre-warmed cell culture medium.

-

Example: To prepare 10 mL of medium with a final this compound concentration of 100 nM:

-

Calculation (V₁M₁ = V₂M₂): V₁ = (10 mL × 100 nM) / 10 mM = 1 µL

-

Add 1 µL of the 10 mM stock solution to 10 mL of culture medium.

-

-

-

Mixing: Mix immediately and thoroughly by gentle inversion or pipetting. Do not vortex, as this can cause foaming of the medium.

-

DMSO Control: The final concentration of DMSO in the culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[12]

-

Use Immediately: It is recommended to use the freshly prepared working solution immediately for cell treatment. Do not store working solutions in culture medium.

Visualizations

Workflow for this compound Stock Solution Preparation

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. What is this compound Maleate used for? [synapse.patsnap.com]

- 4. This compound - My Cancer Genome [mycancergenome.org]

- 5. Abivertinib | C26H26FN7O2 | CID 72734520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. This compound | CAS 1557267-42-1 | Cayman Chemical | Biomol.com [biomol.com]

- 9. benchchem.com [benchchem.com]

- 10. caymanchem.com [caymanchem.com]

- 11. file.selleckchem.com [file.selleckchem.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for Cell Viability Assay Using Avitinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avitinib (also known as Abivertinib) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] It demonstrates high selectivity for EGFR mutations, including the T790M resistance mutation, which often emerges after treatment with first-generation EGFR TKIs.[2][3] this compound covalently binds to the kinase domain of mutant EGFR, inhibiting its autophosphorylation and downstream signaling pathways, such as the PI3K-AKT and RAS-RAF-MEK-ERK pathways.[1][4] This inhibition ultimately leads to decreased cell proliferation and induction of apoptosis in cancer cells harboring these mutations.[1] This document provides a detailed protocol for assessing the in vitro efficacy of this compound using a cell viability assay, specifically the MTT assay, and includes representative data and diagrams to illustrate the experimental workflow and underlying signaling pathways.

Data Presentation

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%. These values can vary depending on the cell line, the specific EGFR mutation, and the assay conditions.

| Cell Line | EGFR Mutation Status | This compound IC50 (nM) |

| NCI-H1975 | L858R/T790M | 7.3[1][5] |

| NIH/3T3_TC32T8 | Mutant EGFR | 2.8[1][5] |

| HCC827 | del E746-A750 | 0.1 µM (100 nM)[1] |

| Wild-Type EGFR | Wild-Type | 7.68[5] |

Note: The provided IC50 values are derived from published data and should be considered as reference points. Actual IC50 values may vary between experiments.

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol outlines the steps for determining the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Cancer cell line of interest (e.g., NCI-H1975 for T790M mutant EGFR)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell line to ~80% confluency.

-

Trypsinize and resuspend the cells in a complete culture medium.

-

Count the cells using a hemocytometer or an automated cell counter.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

-

Perform serial dilutions of the this compound stock solution in a complete culture medium to obtain the desired final concentrations (e.g., a 10-point dilution series from 1 nM to 10 µM).[5]

-

Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

-

Carefully remove the medium from the wells of the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound or controls.

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[5]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve.

-

Visualizations

Signaling Pathway of this compound Inhibition

Caption: this compound inhibits mutant EGFR, blocking downstream signaling pathways.

Experimental Workflow for Cell Viability Assay

Caption: Workflow for determining cell viability after this compound treatment.

Logical Relationship of this compound's Action

Caption: The causal chain from this compound treatment to reduced cell viability.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What is this compound Maleate used for? [synapse.patsnap.com]

- 3. This compound - My Cancer Genome [mycancergenome.org]

- 4. ClinPGx [clinpgx.org]

- 5. selleckchem.com [selleckchem.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for Establishing Avitinib-Resistant Cell Line Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for establishing and characterizing Avitinib-resistant non-small cell lung cancer (NSCLC) cell line models. This compound (also known as Abivertinib or AC0010) is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target both EGFR-sensitizing mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation.[1][2] The development of acquired resistance to this compound is a critical area of research for understanding tumor progression and developing next-generation therapies.

Mechanism of Action of this compound

This compound is an irreversible EGFR inhibitor that covalently binds to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain. This binding blocks downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, thereby inhibiting cancer cell proliferation and survival.[2][3] this compound demonstrates high potency against EGFR with the T790M mutation, which is a common mechanism of resistance to first- and second-generation EGFR TKIs.[1][2]

Mechanisms of Acquired Resistance to Third-Generation EGFR TKIs

Understanding the potential mechanisms of resistance is crucial for the characterization of newly established resistant cell lines. The most well-documented mechanism of acquired resistance to third-generation EGFR TKIs like this compound is the emergence of a tertiary mutation in the EGFR gene, C797S.[4][5] This mutation prevents the covalent binding of irreversible inhibitors. The allelic context of the C797S mutation in relation to the T790M mutation (in cis or in trans) has significant implications for subsequent treatment strategies.[3]

Other mechanisms of resistance include:

-

On-target alterations: Loss of the T790M mutation.[4]

-

Bypass pathway activation: Amplification or activation of other receptor tyrosine kinases, such as MET or HER2, which can reactivate downstream signaling independently of EGFR.[1][6]

-

Downstream signaling alterations: Mutations in components of the PI3K/AKT/mTOR pathway.[1]

-

Histologic transformation: For example, transformation from NSCLC to small cell lung cancer.[7]

Experimental Protocols

This section provides a detailed methodology for generating and characterizing this compound-resistant NSCLC cell lines. The protocol is based on the commonly used method of continuous exposure to escalating concentrations of the drug.[8][9][10]

Cell Line Selection and Culture

-

Recommended Cell Lines:

-

NCI-H1975: Human NSCLC cell line harboring both the L858R activating mutation and the T790M resistance mutation. This cell line is initially sensitive to this compound.[11][12]

-

HCC827: Human NSCLC cell line with an EGFR exon 19 deletion, making it sensitive to first-generation EGFR TKIs. To study acquired T790M-mediated resistance followed by this compound resistance, a T790M-positive subline would be required.[13][14][15]

-

-

Culture Conditions: Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[12][16]

Determination of this compound IC50 in Parental Cells

Before initiating the resistance induction protocol, it is essential to determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cell line.

-

Cell Seeding: Seed the parental cells (e.g., NCI-H1975) in 96-well plates at a density of 5,000 cells per well. Allow the cells to adhere overnight.[16]

-

Drug Treatment: The following day, treat the cells with a serial dilution of this compound. The concentration range should be chosen to encompass the expected IC50 value (e.g., 0.1 nM to 10 µM).

-

Cell Viability Assay: After 72 hours of incubation, assess cell viability using a standard method such as the MTT or CCK-8 assay.[9]

-

IC50 Calculation: Calculate the IC50 value by plotting the cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Generation of this compound-Resistant Cell Lines

This protocol uses a stepwise dose-escalation method.[16]

-

Initial Exposure: Begin by continuously exposing the parental cells to this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the initial IC50 curve.

-

Dose Escalation: Once the cells resume a normal growth rate and reach 80-90% confluency, subculture them and increase the this compound concentration by approximately 1.5 to 2-fold.[10]

-

Monitoring and Maintenance: If significant cell death occurs, maintain the cells at the current concentration until they have adapted. This process of gradual dose escalation is repeated over several months.[8] It is advisable to cryopreserve cell stocks at each successful concentration step.[8]

-

Establishment of Resistant Clones: After 6-9 months, the cells should be able to proliferate in the presence of a high concentration of this compound (e.g., 1-2 µM). At this point, single-cell cloning can be performed by limiting dilution to ensure a homogenous resistant population.[17]

Confirmation and Characterization of Resistance

-

IC50 Determination in Resistant Cells: Determine the IC50 of this compound in the newly established resistant cell line and compare it to the parental line. A significant increase (typically >10-fold) in the IC50 value confirms the resistant phenotype.[17]

-

Stability of Resistance: To assess the stability of the resistant phenotype, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50.

-

Molecular Characterization:

-

EGFR Sequencing: Perform Sanger or next-generation sequencing of the EGFR gene to identify potential resistance mutations, such as C797S.

-